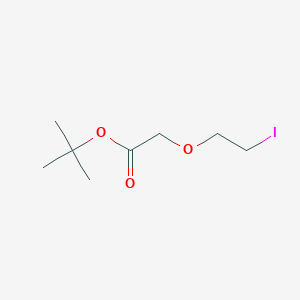
tert-Butyl 2-(2-iodoethoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(2-iodoethoxy)acetate is an organic compound with the molecular formula C8H15IO3. It is a colorless to yellow liquid that is used in various chemical reactions and applications. The compound is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(2-iodoethoxy)acetate can be synthesized through several methods. One common method involves the reaction of tert-butyl bromoacetate with sodium iodide in the presence of acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(2-iodoethoxy)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, to form different products.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Oxidation: Oxidation reactions can convert the compound into various oxidized products, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide, acetone, reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether, room temperature.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4), elevated temperatures.
Major Products Formed
Nucleophilic Substitution: tert-Butyl 2-(2-hydroxyethoxy)acetate, tert-Butyl 2-(2-cyanoethoxy)acetate.
Reduction: tert-Butyl 2-(2-ethoxy)acetate.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(2-iodoethoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and tracking studies.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2-iodoethoxy)acetate involves its reactivity as an alkylating agent. The iodine atom can be displaced by various nucleophiles, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-(2-bromoethoxy)acetate
- tert-Butyl 2-(2-chloroethoxy)acetate
- tert-Butyl 2-(2-fluoroethoxy)acetate
Uniqueness
tert-Butyl 2-(2-iodoethoxy)acetate is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromo, chloro, and fluoro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products through nucleophilic substitution reactions.
Eigenschaften
Molekularformel |
C8H15IO3 |
|---|---|
Molekulargewicht |
286.11 g/mol |
IUPAC-Name |
tert-butyl 2-(2-iodoethoxy)acetate |
InChI |
InChI=1S/C8H15IO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3 |
InChI-Schlüssel |
YRILPVNKHCBLNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)
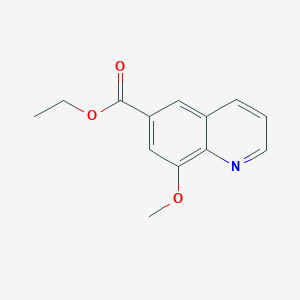
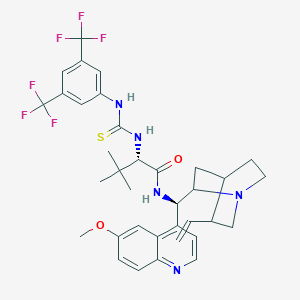
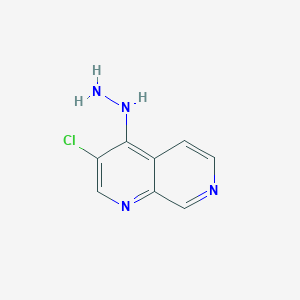
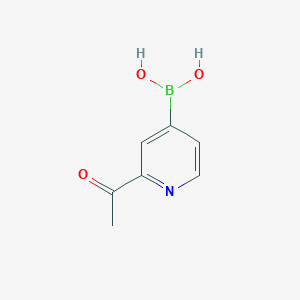
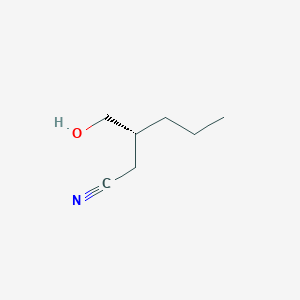
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole](/img/structure/B12951425.png)
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester](/img/structure/B12951431.png)
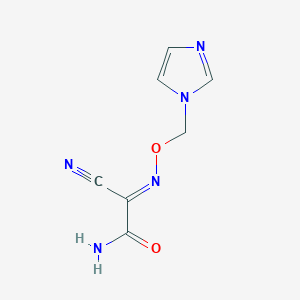
![Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12951441.png)
![(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12951445.png)
![10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one](/img/structure/B12951449.png)
